Myrtucommulone A is a naturally occurring compound primarily derived from the plant Myrtus communis, commonly known as myrtle. This compound belongs to a class of substances known as acylphloroglucinols, which are characterized by their complex structures and diverse biological activities. Myrtucommulone A has garnered significant interest due to its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Myrtucommulone A is extracted from the leaves and fruits of Myrtus communis. The plant is native to the Mediterranean region and has been traditionally used in herbal medicine for its various health benefits. The compound was first identified and isolated in the early 2000s, leading to extensive research into its chemical properties and biological activities.
Myrtucommulone A is classified as a meroterpenoid, a subclass of natural products that combine terpenoid and non-terpenoid components. It is specifically categorized under the acylphloroglucinol derivatives due to its structural features, which include a phloroglucinol core modified with acyl groups.
The synthesis of Myrtucommulone A has been approached through various methods, reflecting the complexity of its structure.
The synthesis typically involves key steps such as:
Myrtucommulone A has a complex molecular structure characterized by multiple rings and functional groups.
The molecular formula for Myrtucommulone A is . Its structure includes:
Crystallographic studies have provided detailed insights into its three-dimensional arrangement, revealing information about bond lengths, angles, and stereochemistry, which are crucial for understanding its reactivity and interactions with biological targets .
Myrtucommulone A participates in several chemical reactions that are relevant for its biological activities.
The reactivity of Myrtucommulone A is influenced by its functional groups, which can interact with various biological macromolecules such as proteins and nucleic acids.
The mechanism of action for Myrtucommulone A involves multiple pathways that contribute to its therapeutic effects.
Studies have demonstrated that Myrtucommulone A exhibits significant activity against various pathogens, including bacteria and fungi, supporting its potential use in treating infectious diseases .
Myrtucommulone A exhibits distinct physical and chemical properties that influence its behavior in biological systems.
Myrtucommulone A has several scientific applications due to its bioactive properties:
Research continues to uncover further applications for Myrtucommulone A, highlighting its significance in both medicinal chemistry and natural product research .
Myrtucommulone A (MC-A) is a specialized dimeric acylphloroglucinol metabolite characterized by a C38H52O10 molecular formula (nominal mass 668 Da). Its structure features a central phloroglucinol core (1,3,5-trihydroxybenzene) acylated with two syncarpic acid-derived moieties (4-hydroxy-3-methylbut-2-enoic acid) linked via an isobutyl bridge [2] [10]. This places MC-A within the oligomeric acylphloroglucinol subclass, distinguished from monomeric forms (e.g., myrtucommulone B) and phloroglucinol-terpene adducts (e.g., myrtucommulone K). The compound exhibits stereogenic centers, with its relative configuration determined through ROESY NMR correlations [10]. MC-A’s structural complexity arises from the dimerization of β-triketone precursors, leading to a highly conjugated system responsible for its bioactivity [2] [3].
Table 1: Structural Analogs of Myrtucommulone A in Myrtaceae
Compound | Formula | Nominal Mass (Da) | Key Structural Features | Primary Plant Sources |
---|---|---|---|---|
Myrtucommulone A | C38H52O10 | 668 | Dimeric acylphloroglucinol | Myrtus communis, Corymbia scabrida |
Myrtucommulone B | C25H32O5 | 412 | Monomeric acylphloroglucinol | Myrtus communis |
Myrtucommulone D | C38H50O9 | 650 | Oxidized variant of MC-A | Myrtus communis, Corymbia scabrida |
Rhodomyrtone A | C26H34O6 | 442 | Acylphloroglucinol with prenyl chain | Rhodomyrtus tomentosa |
Callistenone C | C29H40O8 | 516 | Phloroglucinol-terpene hybrid | Melaleuca citrina |
MC-A is predominantly isolated from aerial tissues of Myrtus communis L. (common myrtle), an evergreen shrub native to Mediterranean ecosystems [2] [4]. Significant quantities also occur in Australian Myrtaceae, including:
Biosynthetically, MC-A originates from polyketide precursors derived from malonyl-CoA. Flavesone (a β-triketone) undergoes reduction and dehydration to form isobutylidenesyncarpic acid, which dimerizes via electrophilic aromatic substitution or undergoes hetero-Diels-Alder (HDA) cyclizations to generate complex oligomers [3] [5]. Isotope labeling studies suggest light-dependent biosynthesis, with higher yields observed in sun-exposed leaves [2]. Chemotaxonomic analyses confirm MC-A as a phylogenetic marker for specific Myrtaceae lineages, particularly the Myrtoideae subfamily [2] [4].
MC-A was first isolated in 1974 by Kashman and colleagues from Myrtus communis leaf extracts using bioactivity-guided fractionation targeting antibacterial compounds [2] [3]. Initial structural characterization was limited by technology, leading to revisions in 2008 when Carroll et al. successfully isolated MC-A as a single pure compound from Corymbia scabrida seeds using reverse-phase HPLC and confirmed its structure via 2D NMR (COSY, HMBC, ROESY) and high-resolution mass spectrometry [10].
Early pharmacological screening (1970s–1990s) revealed:
The 2000s saw expanded interest, with MC-A identified as a multitarget inhibitor in SARS-CoV-2 studies, disrupting viral entry (Spike-ACE2 binding) and replication (3CLpro inhibition) [1]. Its affinity for thyrotropin-releasing hormone receptor-2 (TRH-R2; IC50 39 µM) further highlighted neuropharmacological potential [10].
Table 2: Key Bioactivities of Myrtucommulone A
Biological Activity | Experimental Model | Key Findings | Reference |
---|---|---|---|
SARS-CoV-2 inhibition | In vitro RBD:ACE2 assay | Disrupted Spike-ACE2 complex formation | [1] |
3CLpro inhibition | FRET-based protease assay | Inhibited SARS-CoV-2 main protease (72% at 250 µg/mL) | [1] |
TRH-R2 binding | Rat receptor binding assay | IC50 = 39 µM | [10] |
Antibacterial activity | Staphylococcus aureus | MIC ≤ 5 µg/mL | [2] |
Anticancer effects | P388 murine leukemia | IC50 ~1.8 µM | [10] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7